molecular formula C21H23N5O B2515710 7-Methyl-3-[2-(morpholin-4-yl)ethyl]-1,3,10-triazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-2(6),7,9,11(16),12,14-hexaene-8-carbonitrile CAS No. 868153-01-9

7-Methyl-3-[2-(morpholin-4-yl)ethyl]-1,3,10-triazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-2(6),7,9,11(16),12,14-hexaene-8-carbonitrile

Cat. No. B2515710
CAS RN: 868153-01-9
M. Wt: 361.449
InChI Key: IVPXCZPECLZCAZ-UHFFFAOYSA-N
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Description

7-Methyl-3-[2-(morpholin-4-yl)ethyl]-1,3,10-triazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-2(6),7,9,11(16),12,14-hexaene-8-carbonitrile is a useful research compound. Its molecular formula is C21H23N5O and its molecular weight is 361.449. The purity is usually 95%.
The exact mass of the compound 7-Methyl-3-[2-(morpholin-4-yl)ethyl]-1,3,10-triazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-2(6),7,9,11(16),12,14-hexaene-8-carbonitrile is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 7-Methyl-3-[2-(morpholin-4-yl)ethyl]-1,3,10-triazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-2(6),7,9,11(16),12,14-hexaene-8-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Methyl-3-[2-(morpholin-4-yl)ethyl]-1,3,10-triazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-2(6),7,9,11(16),12,14-hexaene-8-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cycloaddition Reactions

Cycloaddition reactions involving similar complex molecules have been explored for synthesizing novel π8+π2 cycloadducts, offering a pathway to diverse chemical structures. For example, reactions of 7-methylenecycloocta-1,3,5-triene with various π2-addends have yielded unique cycloadducts. Such reactions highlight the potential of intricate molecules like 7-Methyl-3-[2-(morpholin-4-yl)ethyl]-1,3,10-triazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-2(6),7,9,11(16),12,14-hexaene-8-carbonitrile in synthetic chemistry for creating complex cyclic compounds (Ferber, Gream, & Kirkbride, 1980).

Enamine Chemistry

The reaction of αβ-unsaturated acid chlorides with enamines, involving molecules with morpholine moieties, has been studied to understand the stereochemistry of the transition state. This research can provide insights into the reactivity and potential applications of 7-Methyl-3-[2-(morpholin-4-yl)ethyl]-1,3,10-triazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-2(6),7,9,11(16),12,14-hexaene-8-carbonitrile in enamine chemistry and the synthesis of stereochemically complex compounds (Hickmott, Cox, & Sim, 1974).

Antimicrobial Agents Design

The design and synthesis of new triazole derivatives containing morpholine moieties have been explored for their antimicrobial properties. Similar compounds, like 7-Methyl-3-[2-(morpholin-4-yl)ethyl]-1,3,10-triazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-2(6),7,9,11(16),12,14-hexaene-8-carbonitrile, could potentially be investigated for their antimicrobial activities, contributing to the development of novel antimicrobial agents (Sahin, Bayrak, Demirbaş, Demirbas, & Karaoglu, 2012).

Supramolecular Chemistry

The study of supramolecular inclusion complexes involving molecules with morpholine fragments and cyclodextrins has provided valuable insights into host-guest chemistry. Research into the structures and interactions of such complexes can shed light on the potential applications of 7-Methyl-3-[2-(morpholin-4-yl)ethyl]-1,3,10-triazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-2(6),7,9,11(16),12,14-hexaene-8-carbonitrile in forming inclusion complexes with potential applications in drug delivery and molecular recognition (Seilkhanov, Nazarenko, Poplavskii, Seilkhanov, Iskakova, Praliev, Abzhappov, & Zharkinbekov, 2015).

properties

IUPAC Name

7-methyl-3-(2-morpholin-4-ylethyl)-1,3,10-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O/c1-15-16-6-7-25(9-8-24-10-12-27-13-11-24)21(16)26-19-5-3-2-4-18(19)23-20(26)17(15)14-22/h2-5H,6-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVPXCZPECLZCAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C4=C1CCN4CCN5CCOCC5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methyl-3-[2-(morpholin-4-yl)ethyl]-1,3,10-triazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile

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